molecular formula C22H18N3P B3066084 N-(Triphenylphosphoranylidene)-pyrazinamine CAS No. 69982-02-1

N-(Triphenylphosphoranylidene)-pyrazinamine

Cat. No.: B3066084
CAS No.: 69982-02-1
M. Wt: 355.4 g/mol
InChI Key: BIHZFLHEXJFVGG-UHFFFAOYSA-N
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Description

N-(Triphenylphosphoranylidene)-pyrazinamine is an organophosphorus compound characterized by the presence of a triphenylphosphoranylidene group attached to a pyrazinamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Triphenylphosphoranylidene)-pyrazinamine typically involves the reaction of triphenylphosphine with pyrazinamine under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. The process may involve the use of a base to deprotonate the pyrazinamine, facilitating the nucleophilic attack on the triphenylphosphine.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using automated systems to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products. Solvent extraction and recrystallization are commonly employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions: N-(Triphenylphosphoranylidene)-pyrazinamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: The triphenylphosphoranylidene group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve halogenating agents or other electrophiles.

Major Products Formed:

    Oxidation: Formation of phosphine oxides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted pyrazinamine derivatives.

Scientific Research Applications

N-(Triphenylphosphoranylidene)-pyrazinamine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of N-(Triphenylphosphoranylidene)-pyrazinamine involves its interaction with molecular targets through its triphenylphosphoranylidene group. This group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include binding to enzymes or receptors, leading to modulation of biological processes.

Comparison with Similar Compounds

  • N-(Triphenylphosphoranylidene)aniline
  • N-(Triphenylphosphoranylidene)benzamide
  • N-(Triphenylphosphoranylidene)acetophenone

Comparison: N-(Triphenylphosphoranylidene)-pyrazinamine is unique due to its pyrazinamine moiety, which imparts distinct chemical and biological properties compared to other triphenylphosphoranylidene derivatives

Properties

IUPAC Name

triphenyl(pyrazin-2-ylimino)-λ5-phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N3P/c1-4-10-19(11-5-1)26(20-12-6-2-7-13-20,21-14-8-3-9-15-21)25-22-18-23-16-17-24-22/h1-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIHZFLHEXJFVGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=NC2=NC=CN=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60499537
Record name 2-[(Triphenyl-lambda~5~-phosphanylidene)amino]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60499537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69982-02-1
Record name 2-[(Triphenyl-lambda~5~-phosphanylidene)amino]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60499537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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